

An In-Depth Technical Guide to Fluticasone Propionate-13C3: Properties, Analysis, and Application

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Compound of Interest

Compound Name: *Fluticasone Propionate-13C3*

Cat. No.: *B1153028*

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This guide provides a comprehensive technical overview of **Fluticasone Propionate-13C3**, an isotopically labeled analog of the potent synthetic corticosteroid, Fluticasone Propionate. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, analytical methodologies, and strategic applications of this stable isotope-labeled standard in pharmaceutical research and development.

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

Fluticasone propionate is a widely prescribed glucocorticoid for the management of asthma and allergic rhinitis.[1] Its therapeutic efficacy is attributed to its potent anti-inflammatory properties.[2] In the realm of drug metabolism and pharmacokinetics (DMPK), as well as in quantitative bioanalysis, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. **Fluticasone Propionate-13C3** serves this critical role, enabling researchers to overcome matrix effects and variations in sample processing and instrument response during quantitative analysis by mass spectrometry.[3]

Stable isotopes, such as Carbon-13 (^{13}C), are non-radioactive and can be incorporated into a drug molecule to increase its molecular weight without significantly altering its physicochemical properties. This mass shift allows for the differentiation of the internal standard from the unlabeled analyte by a mass spectrometer, while ensuring they co-elute chromatographically and exhibit similar ionization efficiencies.

This guide will elucidate the key characteristics of **Fluticasone Propionate- ^{13}C 3**, providing a robust framework for its effective implementation in analytical workflows.

Chemical and Physical Properties

Fluticasone Propionate- ^{13}C 3 shares nearly identical chemical and physical properties with its unlabeled counterpart, with the primary distinction being its molecular weight. The three ^{13}C atoms are typically incorporated into the propionate moiety, a common and synthetically accessible position.

Property	Fluticasone Propionate	Fluticasone Propionate- ^{13}C 3	Reference
Molecular Formula	$\text{C}_{25}\text{H}_{31}\text{F}_3\text{O}_5\text{S}$	$\text{C}_{22}^{13}\text{C}_3\text{H}_{31}\text{F}_3\text{O}_5\text{S}$	[4][5]
Molecular Weight	500.6 g/mol	~503.6 g/mol	[4][6]
Appearance	White to off-white powder	White to off-white powder	[4]
Solubility	Practically insoluble in water; freely soluble in dimethyl sulfoxide and dimethylformamide; slightly soluble in methanol and 95% ethanol.	Expected to be virtually identical to the unlabeled compound.	[4]
Melting Point	~273 °C	Expected to be virtually identical to the unlabeled compound.	

Structural Elucidation and Characterization

The structural integrity and isotopic enrichment of **Fluticasone Propionate-13C3** are confirmed through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

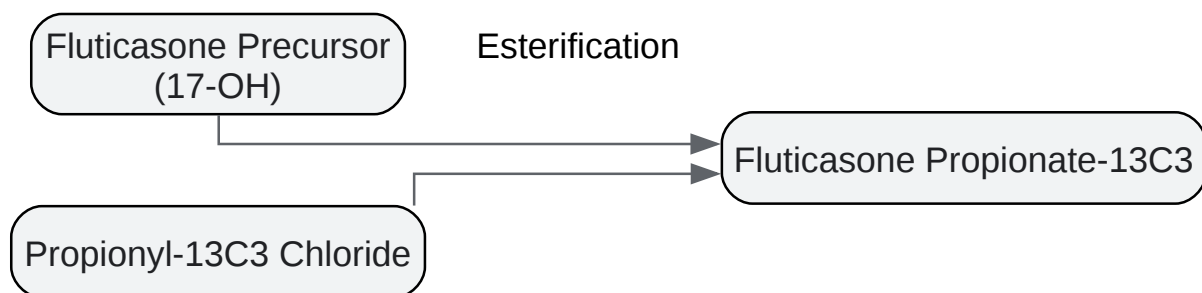
Mass Spectrometry (MS): The mass spectrum of **Fluticasone Propionate-13C3** will exhibit a molecular ion peak (M+) that is 3 Daltons higher than that of the unlabeled compound. The fragmentation pattern is expected to be analogous to fluticasone propionate, with key fragments containing the propionate group showing a corresponding +3 Da shift. This characteristic is fundamental to its use as an internal standard in LC-MS/MS methods.

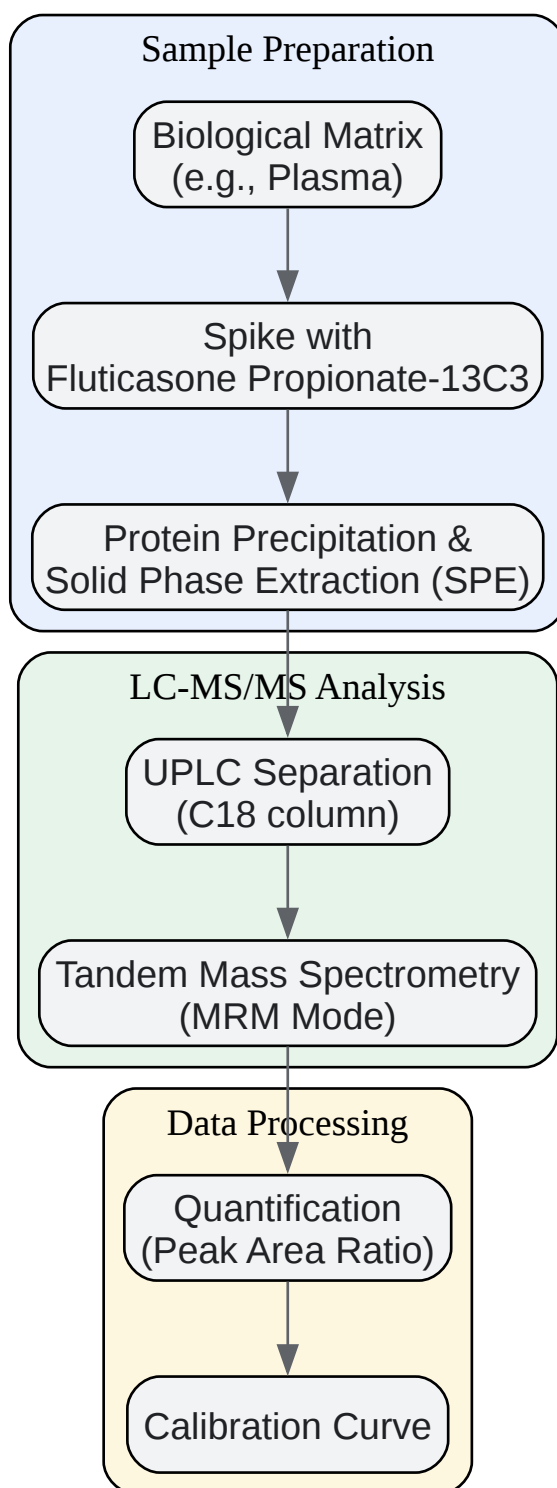
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{13}C NMR spectroscopy is a powerful tool for confirming the position of the ^{13}C labels.^{[7][8][9]} The signals corresponding to the labeled carbon atoms in the propionate group will be significantly enhanced and will exhibit ^{13}C - ^{13}C coupling if adjacent carbons are labeled. ^1H NMR spectra may show minor changes in the signals of protons attached to or near the labeled carbons due to ^1H - ^{13}C coupling.

Synthesis of Fluticasone Propionate-13C3

While specific, proprietary synthesis methods for commercially available **Fluticasone Propionate-13C3** are not publicly disclosed, the general synthetic route for fluticasone propionate is well-established. The introduction of the $^{13}\text{C}_3$ label would likely occur in the final stages of the synthesis, involving the esterification of the 17-hydroxy group with a $^{13}\text{C}_3$ -labeled propionylating agent, such as propionyl-1,2,3- $^{13}\text{C}_3$ chloride or propionic-1,2,3- $^{13}\text{C}_3$ acid.

The following diagram illustrates a plausible final step in the synthesis of **Fluticasone Propionate-13C3**.





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